
RH01617
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RH01617 possesses potent inhibitory activities against Kv1.5. Kv1.5 potassium channel is reported as an efficacious and safe target for the treatment of Atrial fibrillation (AF), which is one of the common arrhythmias that threaten human health.
Scientific Research Applications
Immunologic Recognition and Cancer Treatment
A key application of RH01617 is in the field of immunologic recognition for cancer treatment. The study by Lo et al. (2019) details the use of T-cell receptors (TCRs) recognizing mutated p53 p.R175H, a shared neoantigen, in metastatic colorectal cancer. This approach demonstrates the potential of adoptive cell therapy (ACT) using TCRs targeting common shared mutated epitopes for treating various cancer types.
Research Productivity and Impact
Another aspect of this compound's application is in evaluating research productivity and scientific impact. The work by Agarwal & Tu (2021) provides insights into how research projects, potentially including those involving this compound, are evaluated for their impact and productivity over time.
Role in Retinal Degeneration
This compound's implications in retinal degeneration are highlighted in a study by Kunte et al. (2012). This research explores the role of endoplasmic reticulum (ER) stress in retinal degeneration in hT17M Rho mice, providing valuable insights for gene therapy in retinitis pigmentosa.
Funding Outcomes in Scientific Research
The impact of this compound is also evident in the study of funding outcomes for scientific research. Eblen et al. (2016) discuss how research criterion scores predict the overall impact score and funding likelihood for projects, potentially including those related to this compound.
Bone Morphogenetic Protein-Based Surgical Repair
The application of this compound in bone morphogenetic protein-based surgical repair is explored by Lo et al. (2012). This research highlights the use of recombinant human bone morphogenetic proteins (rhBMPs) in clinical bone repair, indicating the potential of this compound in such applications.
Clinical Gene Transfer Protocols
A significant application of this compound is in clinical gene transfer protocols, as outlined by Lenzi et al. (2014). This research discusses the regulatory aspects and safety considerations of gene transfer in human subjects, which is crucial for the application of this compound in genetic studies.
Ras Homolog Gene Family in Psoriasis
The role of this compound in the Ras homolog gene family and its implications in psoriasis is explored by Tamehiro et al. (2019). The study investigates the impact of RhoH deficiency in mice, leading to insights into the treatment of psoriasis.
Nitrogen Starvation in Yeast
This compound's applications extend to the study of nitrogen starvation in yeast, as demonstrated by Murai et al. (2009). This research provides insights into the genetic mechanisms underlying responses to nitrogen starvation, with implications for broader biological studies.
Radiation Hybrid Mapping
The role of this compound in radiation hybrid mapping is evident in the work by Cox et al. (1990). This technique is crucial for constructing high-resolution maps of mammalian chromosomes, including those related to this compound.
Genetic Linkage and Radiation Hybrid Map
Finally, this compound's significance is also seen in the construction of genetic linkage and radiation hybrid maps of the rat genome, as discussed by Steen et al. (1999). These maps are essential tools for genomic research and have potential implications for studies involving this compound.
properties
CAS RN |
302333-18-2 |
|---|---|
Molecular Formula |
C22H26N2O5S |
Molecular Weight |
430.519 |
IUPAC Name |
N-[(4-Butoxyphenyl)sulfonyl]-L-tryptophan methyl ester Methyl (S)-2-(4-butoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C22H26N2O5S/c1-3-4-13-29-17-9-11-18(12-10-17)30(26,27)24-21(22(25)28-2)14-16-15-23-20-8-6-5-7-19(16)20/h5-12,15,21,23-24H,3-4,13-14H2,1-2H3/t21-/m0/s1 |
InChI Key |
BRMKFAYWVMIHQZ-NRFANRHFSA-N |
SMILES |
O=C(OC)[C@H](CC1=CNC2=C1C=CC=C2)NS(=O)(C3=CC=C(OCCCC)C=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RH01617; RH-01617; RH 01617 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-((9-([1,1'-biphenyl]-4-ylmethyl)-2-((2,3-dihydro-1H-inden-5-yl)oxy)-9H-purin-6-yl)amino)-3-phenylpropan-1-ol](/img/structure/B610383.png)
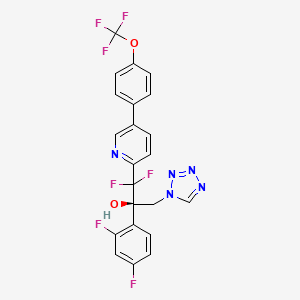
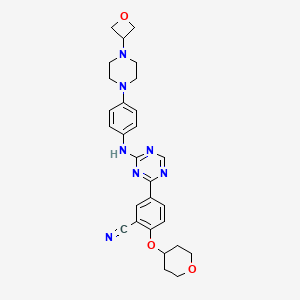
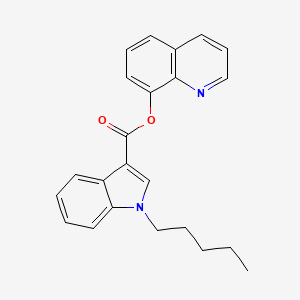
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)
![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)
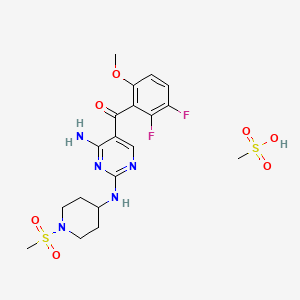
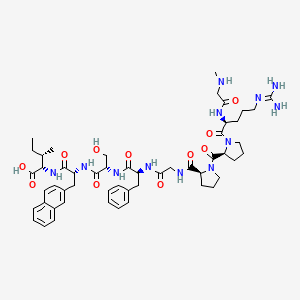

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)


![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)
